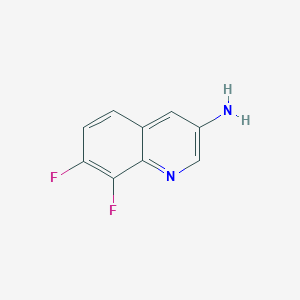

7,8-Difluoroquinolin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7,8-difluoroquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2/c10-7-2-1-5-3-6(12)4-13-9(5)8(7)11/h1-4H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHIEXAOQCAVFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=C(C=C21)N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Characterization of 7,8-Difluoroquinolin-3-amine: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 7,8-Difluoroquinolin-3-amine, a key intermediate in the development of advanced pharmaceutical agents. As a Senior Application Scientist, the following sections are structured to offer not just raw data, but a comprehensive understanding of the molecule's structural features as revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's analytical profile.

Introduction: The Significance of this compound

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The strategic placement of fluorine atoms at the 7 and 8 positions of the quinoline ring system can profoundly influence the compound's physicochemical and pharmacological properties, including metabolic stability, binding affinity to biological targets, and membrane permeability. The amine group at the 3-position serves as a versatile synthetic handle for the introduction of diverse pharmacophores, making this molecule a valuable building block for the synthesis of novel therapeutic agents. An accurate and thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and as a foundation for the characterization of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of this compound in solution. The following sections detail the predicted proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. The aromatic protons of the quinoline ring are expected to appear in the downfield region due to the deshielding effect of the aromatic ring currents. The amine protons' chemical shift can be variable and is often broad.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.5 - 8.7 | s | - |

| H-4 | 7.2 - 7.4 | s | - |

| H-5 | 7.6 - 7.8 | t | J(H-5, H-6) ≈ 8.0 |

| H-6 | 7.0 - 7.2 | m | J(H-6, H-5) ≈ 8.0, J(H-6, F-7) ≈ 9.0 |

| NH₂ | 4.0 - 5.5 | br s | - |

Predicted in CDCl₃ at 400 MHz.

The protons at positions 2 and 4 are singlets as they have no adjacent proton neighbors. The H-5 proton will appear as a triplet due to coupling with H-6. The H-6 proton is expected to be a multiplet due to coupling with both H-5 and the fluorine at position 7. The amine protons typically appear as a broad singlet and their chemical shift is highly dependent on solvent and concentration.[1]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The carbon atoms directly attached to the electronegative fluorine and nitrogen atoms will be significantly deshielded and appear at higher chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-2 | 145 - 148 | - |

| C-3 | 130 - 133 | - |

| C-4 | 115 - 118 | - |

| C-4a | 125 - 128 | J(C-4a, F-8) ≈ 5 |

| C-5 | 120 - 123 | J(C-5, F-7) ≈ 4 |

| C-6 | 110 - 113 | J(C-6, F-7) ≈ 20, J(C-6, F-8) ≈ 3 |

| C-7 | 150 - 153 | J(C-7, F-7) ≈ 250, J(C-7, F-8) ≈ 15 |

| C-8 | 148 - 151 | J(C-8, F-8) ≈ 245, J(C-8, F-7) ≈ 12 |

| C-8a | 135 - 138 | J(C-8a, F-8) ≈ 10 |

Predicted in CDCl₃ at 100 MHz.

The carbons directly bonded to fluorine (C-7 and C-8) will exhibit large one-bond coupling constants (¹JCF), which are characteristic of fluorinated aromatic systems.[2] Smaller two- and three-bond couplings to fluorine will also be observed for adjacent carbons.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. The chemical shifts are very sensitive to the electronic environment.

Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-7 | -130 to -135 | d | J(F-7, F-8) ≈ 20 |

| F-8 | -140 to -145 | d | J(F-8, F-7) ≈ 20 |

Predicted in CDCl₃, referenced to CFCl₃.

The two fluorine atoms are expected to show distinct signals and will be coupled to each other, resulting in a doublet for each. The chemical shifts are in the typical range for aryl fluorides.[3]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum to singlets for each carbon. A larger number of scans will be required compared to ¹H NMR.

-

¹⁹F NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A standard one-pulse experiment is usually sufficient.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the amine N-H bonds, aromatic C-H and C=C bonds, and the C-F bonds.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Vibration |

| N-H (amine) | 3300 - 3500 | Symmetric and asymmetric stretching (two bands for primary amine)[3] |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C=C (aromatic) | 1500 - 1600 | Ring stretching |

| C-N (aromatic amine) | 1250 - 1335 | Stretching[3] |

| C-F (aryl fluoride) | 1100 - 1250 | Stretching |

| N-H (amine) | 1580 - 1650 | Bending (scissoring)[3] |

The presence of two distinct peaks in the 3300-3500 cm⁻¹ region would be a strong indication of the primary amine group. The strong absorptions due to the C-F stretching vibrations are also a key diagnostic feature.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Background Subtraction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrum Data

The molecular weight of this compound (C₉H₆F₂N₂) is 180.15 g/mol . In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ is expected to be the base peak.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 181.06 | Molecular ion peak (protonated) |

| [M-NH₂]⁺ | 164.05 | Loss of the amino group |

| [M-HCN]⁺ | 153.05 | Loss of hydrogen cyanide from the quinoline ring |

The fragmentation pattern of quinolones can be complex, but key losses often involve substituents and fragmentation of the heterocyclic ring system.[4]

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Tandem MS (MS/MS): To confirm the structure, perform a product ion scan on the [M+H]⁺ ion to observe its fragmentation pattern.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and validated structural characterization of this important synthetic intermediate. The predicted data and methodologies outlined in this guide serve as a robust framework for researchers in the pharmaceutical sciences to confidently identify and utilize this compound in their synthetic endeavors. The unique spectroscopic features, particularly the signatures of the fluorine and amine functionalities, are key identifiers for this molecule.

References

Physicochemical properties of 7,8-Difluoroquinolin-3-amine

An In-depth Technical Guide to the Physicochemical Properties of 7,8-Difluoroquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physicochemical properties of this compound, a fluorinated quinoline derivative of significant interest in medicinal chemistry and materials science. The strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable scaffold for further investigation. This document serves as a technical resource, offering both collated data and detailed experimental protocols for its characterization.

Molecular Identity and Structure

This compound is a heterocyclic aromatic amine. The quinoline core is a prevalent motif in numerous biologically active compounds, and the addition of two fluorine atoms at the 7 and 8 positions creates unique electronic and steric properties.

Caption: 2D Chemical Structure of this compound.

Core Physicochemical Data

The following table summarizes the key computed and experimental properties of this compound. These parameters are fundamental for predicting its behavior in biological systems and for designing experimental conditions.

| Property | Value | Source |

| CAS Number | 318685-32-4 | Parchem[1] |

| Molecular Formula | C₉H₆F₂N₂ | Parchem[1] |

| Molecular Weight | 180.16 g/mol | (Calculated) |

| Melting Point | Not available. Requires experimental determination. | N/A |

| Boiling Point | 357.7 ± 37.0 °C (Predicted for a related derivative) | LookChem[2] |

| LogP (Lipophilicity) | ~2.3 (Estimated based on 7-Chloro-6,8-difluoroquinolin-3-amine) | PubChem[3] |

| Topological Polar Surface Area | 38.9 Ų (Computed for a related derivative) | PubChem[3] |

| pKa | Not available. Requires experimental determination. | N/A |

| Solubility | Not available. Requires experimental determination. | N/A |

Synthesis Overview

A common synthetic route to this compound involves a multi-step process starting from 7,8-difluoroquinoline. The synthesis generally proceeds through substitution, condensation, and deprotection reactions to yield the final amine product.[4] This method is advantageous due to its straightforward route and suitability for larger-scale production without the use of highly toxic reagents.[4]

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the compound. While specific spectra should be obtained from the supplier or determined experimentally, a theoretical analysis provides expected characteristics.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic bands corresponding to its functional groups:

-

N-H Stretching: As a primary amine, two distinct bands are expected in the 3400-3250 cm⁻¹ region, which are typically weaker and sharper than O-H stretches.[6]

-

N-H Bending: A characteristic bending vibration for primary amines should appear between 1650-1580 cm⁻¹.[6]

-

C-N Stretching: A strong band for the aromatic amine C-N stretch is anticipated in the 1335-1250 cm⁻¹ range.[6]

-

C-F Stretching: Strong absorptions corresponding to the C-F bonds will be present, typically in the 1350-1100 cm⁻¹ region.

-

Aromatic C=C Stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the quinoline ring system.

Mass Spectrometry (MS)

In an electrospray ionization (ESI) mass spectrum under positive ion mode, the primary observation would be the protonated molecular ion [M+H]⁺.

-

Molecular Ion Peak: Given the molecular formula C₉H₆F₂N₂, the exact mass is approximately 180.05. The [M+H]⁺ peak would therefore be expected at m/z ≈ 181.06.

-

Fragmentation: Quinolone structures can undergo characteristic fragmentation, including the loss of small neutral molecules like H₂O or CO under certain conditions.[7] The specific fragmentation pattern would provide structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for unambiguous structure elucidation. Detailed spectral data, including chemical shifts and coupling constants, are typically available from commercial suppliers.[5][8]

Standard Operating Protocols for Characterization

The following section details standardized, field-proven methodologies for determining the fundamental physicochemical properties of novel compounds like this compound.

Protocol: Melting Point Determination

Causality: The melting point is a critical indicator of a substance's purity.[9] Pure crystalline solids exhibit a sharp, well-defined melting point range (typically <1 °C), whereas impurities broaden this range and depress the melting temperature.[9][10] The capillary method is a pharmacopeia-accepted standard.[11]

Caption: Workflow for Capillary Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the sample powder. Invert the tube and tap the sealed end firmly on a hard surface to tightly pack the solid into a column of 2.5-3.5 mm.[11]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.[12]

-

Heating Protocol:

-

If the approximate melting point is unknown, perform a rapid preliminary run with a heating rate of 10-20 °C/minute to get a rough estimate.[12]

-

For the precise measurement, set the starting temperature to 5-10 °C below the estimated melting point.

-

Set the heating ramp rate to a slow 1-2 °C per minute to ensure thermal equilibrium.[11]

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (T_onset).

-

Record the temperature at which the last solid crystal melts into a clear liquid (T_clear).[10]

-

-

Reporting: The melting point is reported as the range from T_onset to T_clear. For a pure compound, this range should be narrow.

Protocol: Aqueous Solubility Determination

Causality: Solubility is a cornerstone of drug development, directly impacting bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility, as it ensures the solution has reached a true saturation point at a controlled temperature.[13][14]

Caption: Workflow for Shake-Flask Solubility Measurement.

Step-by-Step Methodology:

-

System Preparation: Add an excess amount of solid this compound to a sealed glass vial containing a precise volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4). "Excess" means that solid material should remain visible after the equilibration period.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant. It is critical to separate the saturated solution from the undissolved solid without disturbing the equilibrium. This is achieved by either:

-

Centrifugation: Centrifuge the sample to pellet the excess solid.

-

Filtration: Filter the solution through a low-binding 0.45 µm syringe filter. Note: Pre-saturating the filter by passing a small amount of solution through it first can mitigate loss of the compound due to adsorption.[15]

-

-

Concentration Analysis: Accurately dilute the clear supernatant with the mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard calibration curve.[16]

-

Reporting: Express the solubility in units such as mg/mL or µM.

Protocol: Purity Assessment by Reverse-Phase HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of a compound.[17] By separating the sample based on its partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase, impurities can be detected and quantified as separate peaks in the chromatogram.[18]

Step-by-Step Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Create a working solution for injection by diluting the stock solution with the mobile phase to a concentration within the linear range of the detector (e.g., 10 µg/mL).

-

-

Chromatographic Conditions (Example):

-

Instrument: HPLC system with a UV detector.[17]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[17]

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid for improved peak shape).

-

Flow Rate: 1.0 mL/min.[17]

-

Injection Volume: 10 µL.[17]

-

Detection: UV detection at a wavelength of maximum absorbance for the compound (e.g., 225 nm).[17]

-

-

Analysis:

-

Inject the prepared sample.

-

Integrate the area of all peaks in the resulting chromatogram.

-

-

Purity Calculation: Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and expressing the result as a percentage.

Safety and Handling

As a novel chemical entity, this compound should be handled with care, following standard laboratory safety practices for amine compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[19]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[19]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[20][21]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[19]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[19]

-

Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[19]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[19]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[19]

-

References

- 1. parchem.com [parchem.com]

- 2. lookchem.com [lookchem.com]

- 3. 7-Chloro-6,8-difluoroquinolin-3-amine | C9H5ClF2N2 | CID 18523289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN104447543B - Synthetic method of 3-amino-7,8-difluoroquinoline and its intermediate - Google Patents [patents.google.com]

- 5. 318685-32-4|this compound|BLD Pharm [bldpharm.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1297654-71-7|6,8-Difluoroquinolin-3-amine|BLD Pharm [bldpharm.com]

- 9. nano-lab.com.tr [nano-lab.com.tr]

- 10. researchgate.net [researchgate.net]

- 11. thinksrs.com [thinksrs.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. benchchem.com [benchchem.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. lifechemicals.com [lifechemicals.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. fishersci.nl [fishersci.nl]

- 20. assets.greenbook.net [assets.greenbook.net]

- 21. americanchemistry.com [americanchemistry.com]

Quantum chemical calculations for 7,8-Difluoroquinolin-3-amine

An In-depth Technical Guide to the Quantum Chemical Analysis of 7,8-Difluoroquinolin-3-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the quantum chemical calculations performed on this compound, a molecule of significant interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the structural, vibrational, and electronic properties of this compound. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into computational methodologies that accelerate and refine molecular design and analysis. We will explore the causality behind specific computational choices, present a self-validating protocol, and ground all findings in authoritative references.

Introduction: The Significance of the Difluoroquinoline Scaffold

Quinolone and its derivatives are privileged scaffolds in drug discovery, forming the core of numerous antibacterial, anticancer, and anti-inflammatory agents.[1][2] The strategic placement of fluorine atoms, as seen in this compound, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. Understanding the precise three-dimensional structure and electronic landscape of this molecule at a quantum level is therefore paramount for rational drug design and the development of novel therapeutics.[3]

This guide eschews a generic template in favor of a narrative that logically unfolds from fundamental theory to actionable insights. We will employ quantum chemical calculations to build a detailed molecular portrait of this compound, providing a robust foundation for future in silico and in vitro investigations.

The Theoretical Framework: Why Density Functional Theory?

To accurately model a multi-electron system like this compound, we must solve the time-independent Schrödinger equation. However, exact analytical solutions are only possible for one-electron systems.[4] This necessitates the use of approximation methods.

From Hartree-Fock to Electron Correlation

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the complex interactions between electrons by assuming each electron moves in an average, or mean, field created by all other electrons.[5][6][7] While a cornerstone of quantum chemistry, HF theory neglects the instantaneous repulsions between electrons, an effect known as electron correlation. This omission can lead to inaccuracies in predicting molecular properties.

Density Functional Theory (DFT): A Pragmatic and Powerful Alternative

Density Functional Theory (DFT) offers a compelling alternative, providing a framework to include electron correlation at a significantly lower computational cost than post-HF methods.[8][9] DFT's central tenet is that the ground-state energy and all other ground-state properties of a molecule are uniquely determined by its electron density, a function of only three spatial coordinates.[10] This is a monumental simplification compared to the complex wave function of the HF method.

The practical implementation of DFT relies on the Kohn-Sham equations, which introduce an exchange-correlation functional to approximate the quantum mechanical effects of exchange and electron correlation.[10] The choice of this functional, along with the basis set, is critical to the accuracy of the calculation.

-

Choice of Functional: B3LYP For this study, we select the Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional.[11][12] B3LYP is a hybrid functional because it incorporates a portion of the exact exchange energy from Hartree-Fock theory, which improves the description of many molecular properties.[12] It has a long and successful track record for providing a good balance of accuracy and computational efficiency for a wide range of organic molecules, making it a standard choice in the field.[13][14]

-

Choice of Basis Set: 6-311++G(d,p) A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for this system. Let's deconstruct its nomenclature:

-

6-311G : This indicates a triple-zeta split-valence basis set, meaning it uses three functions to describe each valence orbital, providing significant flexibility for accurately representing the electron distribution.

-

++ : The double plus sign indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for describing the behavior of electrons far from the nucleus, which is important for anions, weak interactions, and accurate electronic property calculations.[15]

-

(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for non-spherical distortion of the atomic orbitals, which is essential for accurately modeling chemical bonds and bond angles.[15]

-

Computational Workflow and Experimental Protocols

The following section details the step-by-step methodology for the quantum chemical analysis of this compound using the Gaussian software package, a widely used program in computational chemistry.[16][17][18]

Diagram: Computational Analysis Workflow

The overall process follows a logical sequence from initial structure preparation to in-depth analysis of molecular properties.

References

- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 2. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. Hartree–Fock — Computational Chemistry from Laptop to HPC [kthpanor.github.io]

- 7. insilicosci.com [insilicosci.com]

- 8. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 9. longdom.org [longdom.org]

- 10. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. quora.com [quora.com]

- 12. Hybrid functionals - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 8.6 DFT calculations [web.ornl.gov]

- 15. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 16. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 17. ritme.com [ritme.com]

- 18. What is Gaussian? Competitors, Complementary Techs & Usage | Sumble [sumble.com]

A Technical Guide to the Solubility and Stability of 7,8-Difluoroquinolin-3-amine for Preclinical Research

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility and stability characteristics of 7,8-Difluoroquinolin-3-amine, a key heterocyclic scaffold in medicinal chemistry. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from structurally related fluoroquinolones and fundamental chemical principles to offer predictive insights and robust experimental protocols. The intended audience includes researchers, medicinal chemists, and formulation scientists engaged in early-stage drug discovery and development. Herein, we detail methodologies for determining aqueous and organic solubility, protocols for assessing stability under various stress conditions (pH, light, temperature), and best practices for handling and storage.

Introduction

Quinoline derivatives are foundational scaffolds in drug discovery, with numerous examples demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of fluorine atoms into organic molecules can significantly modulate key physicochemical and pharmacological properties such as metabolic stability, receptor binding affinity, and lipophilicity. This compound represents a promising, yet under-characterized, building block for the synthesis of novel therapeutic agents.

A thorough understanding of a compound's solubility and stability is paramount in the early stages of drug development. Poor solubility can hinder absorption and lead to variable in vivo exposure, while instability can compromise the integrity of biological assays and complicate formulation and storage. This guide establishes a foundational understanding of this compound's likely behavior and provides the necessary experimental frameworks to empirically determine these critical parameters.

Predicted Physicochemical Profile

The solubility and stability of a molecule are governed by its inherent physicochemical properties. While experimental data for this compound is limited, we can predict its characteristics based on its structure and data from analogous compounds.

| Property | Predicted Value / Characteristic | Rationale & Implications |

| Chemical Structure | C₉H₆F₂N₂ | The structure consists of a difluorinated benzene ring fused to a pyridine ring containing an amino group. |

| Molecular Weight | 180.16 g/mol | A relatively low molecular weight generally favors solubility. |

| pKa (Predicted) | Basic pKa: ~3-5 (Quinoline N), Acidic pKa: ~8-10 (Amino group) | The quinoline nitrogen is a weak base. The amino group is also basic but its pKa is influenced by the aromatic system. The difluoro substitution is electron-withdrawing and will likely decrease the basicity of the quinoline nitrogen compared to unsubstituted quinoline. pH will critically influence the ionization state and thus aqueous solubility.[3] |

| logP (Predicted) | ~1.5 - 2.5 | The fluorine atoms increase lipophilicity, while the amino group provides a degree of hydrophilicity. The overall molecule is expected to be moderately lipophilic, suggesting poor intrinsic aqueous solubility but good membrane permeability. |

| Appearance | Likely a solid at room temperature. | Similar quinoline derivatives are typically crystalline solids.[2] May darken upon exposure to light and air.[4] |

Solubility Assessment

Accurate solubility data is essential for preparing stock solutions, designing in vitro assays, and developing formulations. We describe two standard protocols for solubility determination.

Kinetic Solubility Workflow

This high-throughput method is suitable for early discovery and involves adding a concentrated DMSO stock solution to an aqueous buffer.

References

The Vanguard of Discovery: A Technical Guide to the Initial Biological Screening of 7,8-Difluoroquinolin-3-amine Derivatives

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

For over two centuries, the quinoline scaffold has served as a cornerstone in the development of therapeutic agents, demonstrating a remarkable breadth of biological activities.[1] This heterocyclic aromatic organic compound, characterized by a fused benzene and pyridine ring system, is a recurring motif in a multitude of natural products and synthetic drugs.[2] The versatility of the quinoline core allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties. Consequently, quinoline derivatives have been successfully developed as antimicrobial, anticancer, antimalarial, anti-inflammatory, and anti-HIV agents.[2] The ongoing exploration of novel quinoline-based compounds continues to be a fertile ground for drug discovery, addressing the persistent challenges of drug resistance and the need for more effective and targeted therapies.

The strategic introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The 7,8-difluoro substitution pattern on the quinolin-3-amine core represents a modern approach to modulate the electronic and steric properties of the scaffold, potentially leading to novel biological activities and improved pharmacokinetic profiles. This guide provides a comprehensive framework for the initial biological screening of this promising class of compounds, rooted in established methodologies and a deep understanding of their potential therapeutic applications.

Chapter 1: The Initial Gateway - In Vitro Cytotoxicity Assessment

Prior to any investigation into specific therapeutic activities, a fundamental understanding of a compound's intrinsic cytotoxicity is paramount. This initial screen serves a dual purpose: it identifies compounds with potent, non-specific toxicity that are unsuitable for further development, and it provides a crucial therapeutic window for compounds that exhibit selective activity against cancer cells or pathogenic microbes. The MTT and XTT assays are robust, colorimetric methods widely employed for this purpose, relying on the metabolic activity of viable cells.[3][4][5]

The Principle of Tetrazolium Salt Reduction

At the heart of these assays lies the enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells.[4] This reduction results in the formation of a colored formazan product, the absorbance of which is directly proportional to the number of viable, metabolically active cells.[4]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This salt is reduced to an insoluble purple formazan, which requires a solubilization step prior to absorbance measurement.[3][4]

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): In contrast, XTT is reduced to a water-soluble orange formazan, simplifying the assay protocol by eliminating the need for solubilization.[3]

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for XTT-based cytotoxicity screening.

Detailed Protocol: XTT Cytotoxicity Assay

-

Cell Seeding:

-

Culture a normal human cell line, such as human foreskin fibroblasts (HFF-1), under standard conditions (e.g., 37°C, 5% CO₂).

-

Harvest the cells and perform a cell count to ensure accurate seeding density.

-

Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of each this compound derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solutions to create a range of final concentrations for testing (e.g., 0.1 to 100 µM).

-

Add the diluted compounds to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

-

-

Incubation:

-

Incubate the treated plates for a period of 48 to 72 hours.

-

-

XTT Assay:

-

Prepare the XTT labeling mixture according to the manufacturer's instructions.

-

Add 50 µL of the XTT mixture to each well.

-

Incubate the plate for 2 to 4 hours at 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

| Parameter | Description | Example Value |

| Cell Line | Normal human cell line for general cytotoxicity. | HFF-1 |

| Seeding Density | Number of cells seeded per well. | 8,000 cells/well |

| Compound Conc. | Range of concentrations tested. | 0.1 - 100 µM |

| Incubation Time | Duration of compound exposure. | 72 hours |

| Assay Reagent | Tetrazolium salt used. | XTT |

| Readout | Absorbance wavelength. | 450 nm |

| Endpoint | Calculated value for cytotoxicity. | IC₅₀ (µM) |

Chapter 2: Probing for Anticancer Potential

The quinoline scaffold is a prominent feature in numerous anticancer agents, exerting its effects through diverse mechanisms such as DNA intercalation, topoisomerase inhibition, and modulation of signaling pathways.[2][6][7][8] An initial screen against a panel of human cancer cell lines is an effective strategy to identify derivatives with promising antiproliferative activity.

Mechanistic Rationale for Anticancer Screening

Quinoline derivatives have been shown to induce cancer cell death through various mechanisms:

-

Induction of Apoptosis: Triggering programmed cell death is a hallmark of many effective anticancer drugs.

-

Cell Cycle Arrest: Halting the cell cycle at specific checkpoints prevents cancer cell proliferation.[2]

-

Inhibition of Angiogenesis: Cutting off the blood supply to tumors can inhibit their growth and metastasis.[2]

-

Kinase Inhibition: Many quinoline-based compounds act as inhibitors of protein kinases, which are crucial for cancer cell signaling and survival.[7][8]

Experimental Protocol: Anticancer Cell Viability Assay (MTT)

The MTT assay is a widely used method to assess the antiproliferative effects of compounds on cancer cell lines.[5]

-

Cell Panel Selection:

-

Choose a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer).[9]

-

-

Assay Procedure:

-

The protocol is similar to the XTT cytotoxicity assay, with the primary difference being the use of cancer cell lines instead of a normal cell line.

-

Following compound incubation, add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate) to dissolve the formazan crystals.[3]

-

Measure the absorbance at approximately 570 nm.

-

-

Data Analysis:

-

Calculate the IC₅₀ value for each compound against each cancer cell line.

-

A lower IC₅₀ value indicates greater potency.

-

| Compound ID | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | A549 IC₅₀ (µM) | HFF-1 IC₅₀ (µM) | Selectivity Index (SI) |

| DFQ-3A-001 | 5.2 | 8.1 | 6.5 | >100 | >15.4 (for A549) |

| DFQ-3A-002 | 12.8 | 15.3 | 10.2 | >100 | >9.8 (for A549) |

| Doxorubicin | 0.8 | 1.1 | 0.9 | 2.5 | 2.8 (for A549) |

Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Chapter 3: Combating Microbial Threats - Antibacterial and Antifungal Screening

The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[10] Fluoroquinolones, a well-known class of antibacterial agents, are a testament to the potential of the quinoline scaffold in this therapeutic area.[1] Furthermore, some fluoroquinolones have demonstrated antifungal activity, suggesting that this compound derivatives may possess a broad antimicrobial spectrum.[1][11]

Primary Antibacterial Screening: The Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][12][13] The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[10][13]

Experimental Workflow: MIC Determination

Caption: Workflow for antibacterial MIC determination.

Detailed Protocol: Broth Microdilution for Antibacterial Screening

-

Preparation:

-

In a 96-well microplate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]

-

Antifungal Susceptibility Testing

A similar broth microdilution protocol can be adapted for antifungal screening against pathogenic yeasts (e.g., Candida albicans) and molds (e.g., Aspergillus fumigatus). The primary modifications include the use of a fungal-specific growth medium (e.g., RPMI-1640) and appropriate incubation conditions. The potential mechanism of action for quinoline derivatives against fungi may involve the inhibition of topoisomerase II.[1][11]

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| DFQ-3A-001 | 8 | 32 | 16 |

| DFQ-3A-002 | >64 | >64 | 32 |

| Ciprofloxacin | 0.5 | 0.25 | >64 |

| Fluconazole | >64 | >64 | 2 |

Chapter 4: Exploring a Key Target - Kinase Inhibition Assays

Protein kinases are a large family of enzymes that play critical roles in cellular signaling. Their dysregulation is a common feature in many diseases, including cancer and inflammatory disorders. Quinoline derivatives have emerged as potent inhibitors of various kinases, such as PI3K, TTK, and Syk.[15][16][17][18][19] Therefore, screening this compound derivatives against a panel of relevant kinases can provide valuable insights into their mechanism of action and therapeutic potential.

General Approach to Kinase Inhibition Screening

Due to the highly specific nature of kinase assays, they are often performed using commercially available kits or through specialized contract research organizations. The general principle involves measuring the enzymatic activity of a specific kinase in the presence and absence of the test compound. A reduction in kinase activity indicates inhibition.

Common assay formats include:

-

Biochemical Assays: These in vitro assays use purified recombinant kinases and measure the phosphorylation of a substrate.

-

Cell-Based Assays: These assays measure the inhibition of a specific kinase signaling pathway within a cellular context.

A primary screen against a panel of kinases can help identify initial hits. Follow-up studies would then involve determining the IC₅₀ value for the most promising compound-kinase interactions to quantify the potency of inhibition.

Conclusion: A Roadmap for Advancing this compound Derivatives

This guide has outlined a systematic and logical approach to the initial biological screening of this compound derivatives. By beginning with a foundational cytotoxicity assessment, followed by parallel screening for anticancer and antimicrobial activities, researchers can efficiently identify promising lead compounds. Further investigation into specific molecular targets, such as protein kinases, can then elucidate their mechanisms of action and pave the way for subsequent lead optimization and preclinical development. The inherent versatility of the quinoline scaffold, enhanced by the strategic incorporation of difluoro substituents, holds significant promise for the discovery of next-generation therapeutic agents.

References

- 1. A Review of Antifungal Activities of Various Flouroquinolone and Its Metal Complexes - ProQuest [proquest.com]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijmphs.com [ijmphs.com]

- 8. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 9. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ibtbioservices.com [ibtbioservices.com]

- 13. mdpi.com [mdpi.com]

- 14. asm.org [asm.org]

- 15. researchgate.net [researchgate.net]

- 16. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of Tautomerism in Drug Discovery

An In-Depth Technical Guide to the Tautomerism of 7,8-Difluoroquinolin-3-amine

This guide provides a detailed exploration of the tautomeric phenomena in this compound, a molecule of interest in medicinal chemistry and drug development. We will delve into the theoretical underpinnings of its tautomeric forms, the influence of its fluorine substituents, and provide robust experimental and computational protocols for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's structural dynamics.

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical consideration in drug design and development. The specific tautomeric form of a molecule can profoundly influence its physicochemical properties, including its solubility, stability, and, most importantly, its biological activity and potential toxicity.[1][2] For nitrogen-containing aromatic heterocycles, such as quinoline derivatives, amino-imino tautomerism is a key aspect of their chemical behavior.[3][4] Understanding and controlling the tautomeric preferences of a drug candidate is therefore essential for ensuring its efficacy and safety.

This compound presents a compelling case study. The quinoline core is a prevalent scaffold in numerous pharmaceuticals, and the presence of fluorine atoms can significantly modulate a molecule's properties, including its acidity/basicity and metabolic stability.[5][6] This guide will provide a predictive framework and practical methodologies for the comprehensive investigation of tautomerism in this specific and structurally significant molecule.

Theoretical Framework: Potential Tautomers of this compound

The primary tautomeric equilibrium for this compound is anticipated to be between the amino and imino forms. The introduction of electron-withdrawing fluorine atoms at the 7 and 8 positions is expected to influence the electron density distribution within the quinoline ring system, thereby affecting the relative stability of the tautomers.[5][7]

The potential tautomeric forms are:

-

Amino Tautomer (A): This form maintains the aromaticity of the quinoline ring system. Generally, for α- and γ-amino-N-heterocyclic compounds, the amino form is predominantly favored due to the preservation of aromatic resonance energy.[3][8]

-

Imino Tautomer (B): This tautomer involves the migration of a proton from the exocyclic amino group to the ring nitrogen, resulting in a quinonoid structure. This disrupts the aromaticity of the pyridine ring, which typically incurs an energetic penalty.

A third, zwitterionic, form could also be considered, particularly in polar protic solvents, although it is generally less stable than the neutral forms.

Caption: Prototropic tautomerism in this compound.

The electron-withdrawing nature of the fluorine atoms at positions 7 and 8 is expected to decrease the basicity of the quinoline nitrogen, which could further disfavor the protonation required to form the imino tautomer. However, the precise energetic landscape requires detailed experimental and computational investigation.

Experimental Characterization of Tautomeric Equilibrium

A multi-pronged approach utilizing various spectroscopic techniques is essential for the unambiguous characterization of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying tautomerism in solution.[9][10][11] The slow rate of proton exchange between tautomers on the NMR timescale often allows for the direct observation and quantification of each species.[11]

Experimental Protocol: ¹H and ¹⁹F NMR Analysis

-

Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD) to assess the solvent's influence on the tautomeric equilibrium.

-

¹H NMR Acquisition:

-

Acquire high-resolution ¹H NMR spectra for each sample.

-

Identify distinct signals corresponding to the amino (-NH₂) and potentially the imino (=NH) protons. The chemical shifts of aromatic protons will also differ between the tautomers.

-

Integrate the signals corresponding to each tautomeric form to determine their relative populations.

-

-

¹⁹F NMR Acquisition:

-

Acquire ¹⁹F NMR spectra. The chemical shifts of the fluorine atoms are highly sensitive to the electronic environment and will differ between the amino and imino forms, providing an additional probe for tautomer identification.[12]

-

-

Variable Temperature (VT) NMR:

-

Perform NMR experiments at various temperatures to investigate the thermodynamics of the tautomeric equilibrium. Changes in the relative integrals with temperature can be used to calculate the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization process.

-

Data Interpretation:

| Tautomer | Expected ¹H NMR Features | Expected ¹⁹F NMR Features |

| Amino (A) | Broad singlet for -NH₂ protons. Aromatic signals consistent with a substituted quinoline ring. | Two distinct signals for F₇ and F₈. |

| Imino (B) | Singlet for =NH proton (likely downfield). Aromatic signals indicative of a quinonoid system. | Shifted signals for F₇ and F₈ compared to the amino form. |

UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive method for studying tautomeric equilibria, as the different electronic structures of the tautomers result in distinct absorption spectra.[13][14][15]

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

-

Sample Preparation: Prepare dilute solutions of this compound in a variety of solvents spanning a wide range of polarities (e.g., hexane, acetonitrile, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Deconvolute the overlapping spectra to identify the absorption bands corresponding to each tautomer.

-

Analyze the changes in the relative intensities of these bands as a function of solvent polarity to understand the influence of the medium on the tautomeric equilibrium.

-

Caption: Integrated workflow for tautomer analysis.

Computational Modeling: A Predictive Approach

Quantum chemistry calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.[16][17][18]

Computational Protocol: DFT Calculations

-

Model Building: Construct 3D models of the potential tautomers of this compound.

-

Geometry Optimization and Frequency Calculations:

-

Perform geometry optimizations for each tautomer in the gas phase and in solution (using a polarizable continuum model, PCM) with a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[19][20][21]

-

Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

-

Relative Energy Calculation:

-

Spectroscopic Prediction:

-

Calculate the NMR chemical shifts (¹H and ¹⁹F) and UV-Vis absorption spectra for each tautomer to aid in the assignment of experimental data.

-

Predicted Relative Stabilities (Illustrative):

| Tautomer | Relative Gibbs Free Energy (kcal/mol) - Gas Phase | Relative Gibbs Free Energy (kcal/mol) - Water (PCM) |

| Amino (A) | 0.00 (Reference) | 0.00 (Reference) |

| Imino (B) | Predicted to be significantly higher | Predicted to be significantly higher |

Note: The actual values would be determined from the calculations.

Conclusion: A Synergistic Approach to Understanding Tautomerism

The tautomeric behavior of this compound is a crucial aspect of its chemical identity, with direct implications for its potential as a therapeutic agent. A definitive characterization of its tautomeric equilibrium requires a synergistic approach that combines the strengths of high-resolution spectroscopic techniques and modern computational methods. The protocols outlined in this guide provide a robust framework for such an investigation. By elucidating the predominant tautomeric form and its solvent-dependent behavior, researchers can gain critical insights into the structure-activity relationship of this and related compounds, ultimately facilitating the development of safer and more effective pharmaceuticals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 268. The tautomerism of N-hetero-aromatic amines. Part I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Tautomerism in aromatic heterocycles [quimicaorganica.org]

- 5. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Influence of structural isomerism and fluorine atom substitution on the self-association of naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chimia.ch [chimia.ch]

- 9. The use of NMR spectroscopy to study tautomerism (2006) | Rosa M. Claramunt | 172 Citations [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 15. Item - Predicting KetoâEnol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - figshare - Figshare [figshare.com]

- 16. [2210.02977] Quantum Simulation of Preferred Tautomeric State Prediction [arxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]

- 20. researchgate.net [researchgate.net]

- 21. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Guide to the Synthetic Routes for 7,8-Difluoroquinolin-3-amine Derivatives

Abstract

The 7,8-difluoroquinolin-3-amine scaffold is a privileged structural motif in medicinal chemistry, integral to the development of novel therapeutic agents due to the unique electronic properties conferred by the fluorine substituents.[1][2] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the primary synthetic pathways to this key intermediate and its derivatives. We will explore two robust and widely applicable strategies: direct C-N bond formation via palladium-catalyzed amination and functional group transformation through classical name reactions such as the Curtius and Hofmann rearrangements. Each section offers in-depth mechanistic insights, explains the causality behind experimental choices, and provides detailed, actionable protocols to ensure reproducibility and success in the laboratory.

Introduction: The Significance of the Quinoline Scaffold

The quinoline nucleus is a cornerstone in pharmaceutical sciences, forming the core of numerous drugs with a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] The introduction of fluorine atoms, particularly at the 7 and 8 positions, can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The 3-amino group serves as a critical handle for further molecular elaboration, allowing for the construction of diverse compound libraries for drug discovery programs.[6] This guide focuses on reliable and scalable methods to access the this compound core structure.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from several angles. The most common strategies involve either building the C-N bond directly onto a pre-functionalized quinoline ring or by converting an existing functional group at the C3 position into the desired amine. This guide will detail two primary and validated pathways.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. jddtonline.info [jddtonline.info]

- 3. researchgate.net [researchgate.net]

- 4. soc.chim.it [soc.chim.it]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

Application Note & Protocol: Palladium-Catalyzed N-arylation of 7,8-Difluoroquinolin-3-amine

Abstract

This document provides a comprehensive guide to the N-arylation of 7,8-difluoroquinolin-3-amine, a critical transformation for the synthesis of novel compounds in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and the introduction of fluorine atoms can significantly enhance metabolic stability and binding affinity.[1] This protocol details a robust and versatile palladium-catalyzed Buchwald-Hartwig amination method, tailored for the specific electronic properties of the difluorinated quinoline system. We will delve into the mechanistic rationale for reagent selection, provide a detailed step-by-step experimental procedure, and outline methods for the characterization of the resulting N-aryl-7,8-difluoroquinolin-3-amines.

Introduction: The Significance of N-Aryl Quinolines

N-arylated heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and functional organic materials. The quinoline core, in particular, is a foundational scaffold in numerous therapeutic agents, exhibiting a wide range of biological activities, including antibacterial, antimalarial, and antineoplastic properties.[1] The strategic incorporation of fluorine atoms into the quinoline ring system is a widely used strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] The 7,8-difluoro substitution pattern, in particular, introduces strong electron-withdrawing effects, which can influence the reactivity of the molecule and its interactions with biological targets.

The direct formation of a carbon-nitrogen bond to an aromatic amine, especially one as electron-deficient as this compound, presents a significant synthetic challenge. Traditional methods like nucleophilic aromatic substitution often require harsh conditions and have limited substrate scope.[2][3] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and general method for the construction of C-N bonds, offering mild reaction conditions and broad functional group tolerance.[2][4] This application note provides a detailed protocol for this transformation, optimized for the specific challenges posed by the difluorinated quinoline substrate.

Principles of the Reaction: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or pseudohalide).[2][5] The reaction has become a cornerstone of modern organic synthesis due to its reliability and broad applicability.[3][4]

The Catalytic Cycle

The reaction proceeds through a catalytic cycle involving a palladium(0) active species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. A base is required to deprotonate the coordinated amine, forming an amido-palladium complex.

-

Reductive Elimination: The N-arylated product is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Rationale for Reagent Selection for this compound

The presence of two electron-withdrawing fluorine atoms on the quinoline core decreases the nucleophilicity of the 3-amino group. This makes the N-arylation more challenging compared to electron-rich anilines. Therefore, careful selection of the catalyst system is crucial for a successful reaction.

-

Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective Pd(0) source that is activated in situ.[6]

-

Ligand: Bulky, electron-rich phosphine ligands are essential to facilitate both the oxidative addition and the reductive elimination steps, particularly with electron-deficient substrates.[6] Ligands such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) have shown excellent performance in challenging amination reactions.[6]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is a standard and effective choice for this purpose.[7]

-

Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to ensure the stability of the catalyst and reagents.

Experimental Protocol

This protocol describes a general procedure for the N-arylation of this compound with an aryl bromide.

Caption: Experimental workflow for the N-arylation protocol.

Materials and Reagents

-

This compound

-

Aryl halide (e.g., aryl bromide or chloride)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (or other suitable ligand)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Celite

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the aryl halide (1.1 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv).

-

Expertise & Experience: The order of addition of the solid reagents is generally not critical, but it is good practice to add the catalyst and ligand first, followed by the base and reactants. This ensures that the active catalytic species can form efficiently. The flask should be equipped with a magnetic stir bar.

-

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Trustworthiness: The Pd(0) catalytic species is sensitive to oxygen, which can lead to catalyst deactivation and lower yields. Maintaining an inert atmosphere is crucial for reproducibility.

-

-

Solvent Addition: Add anhydrous toluene via syringe to the flask to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

-

Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

-

Expertise & Experience: The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion.

-

-

Workup: a. Once the reaction is complete, cool the flask to room temperature. b. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate. c. Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-aryl-7,8-difluoroquinolin-3-amine.

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for the N-arylation of this compound with various aryl bromides under the optimized conditions. The yields are estimates based on similar transformations reported in the literature.

| Aryl Bromide Partner | Product | Expected Yield (%) | Notes |

| 4-Bromoanisole | N-(4-methoxyphenyl)-7,8-difluoroquinolin-3-amine | 85-95% | Electron-rich aryl halides are generally excellent coupling partners. |

| 4-Bromotoluene | N-(p-tolyl)-7,8-difluoroquinolin-3-amine | 80-90% | Mildly electron-donating groups are well-tolerated. |

| Bromobenzene | N-phenyl-7,8-difluoroquinolin-3-amine | 75-85% | The unsubstituted case provides a good baseline. |

| 4-Bromobenzonitrile | N-(4-cyanophenyl)-7,8-difluoroquinolin-3-amine | 70-80% | Electron-withdrawing groups on the aryl halide can sometimes lead to lower yields but are generally compatible. |

| 2-Bromopyridine | N-(pyridin-2-yl)-7,8-difluoroquinolin-3-amine | 65-75% | Heteroaryl halides can be more challenging but are feasible. Careful optimization may be required. |

Product Characterization

The identity and purity of the synthesized N-aryl-7,8-difluoroquinolin-3-amines should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence of protons on both the quinoline and the newly introduced aryl ring, and to establish their connectivity.

-

¹³C NMR: To identify all carbon atoms in the molecule.

-

¹⁹F NMR: To confirm the presence and chemical environment of the two fluorine atoms on the quinoline core.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the product.

References

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. atlanchimpharma.com [atlanchimpharma.com]

- 4. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Application Notes & Protocols: Leveraging 7,8-Difluoroquinolin-3-amine for Novel Antibacterial Drug Discovery

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents. The fluoroquinolone scaffold remains a cornerstone of antibacterial therapy, renowned for its potent and broad-spectrum activity. This technical guide focuses on 7,8-Difluoroquinolin-3-amine , a versatile and synthetically accessible starting block for the development of next-generation quinolone-based antibiotics. We provide a comprehensive overview of its rationale as a lead scaffold, a detailed experimental workflow from library synthesis to lead candidate identification, and field-proven protocols for key biological assays. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of new anti-infective therapies.

Introduction: The Strategic Value of the Fluoroquinolone Core

Fluoroquinolones are a clinically vital class of synthetic antibiotics that exert their bactericidal effect by directly inhibiting DNA synthesis.[1] They form a ternary complex with DNA and essential bacterial type II topoisomerase enzymes—DNA gyrase and topoisomerase IV—which are responsible for managing DNA topology during replication.[2] This action stabilizes DNA strand breaks, stalls the replication fork, and ultimately leads to bacterial cell death.[1] The inhibition of DNA gyrase is the primary mechanism of action against Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria.[][4]

This compound emerges as a strategic starting point for several reasons:

-

The Privileged Quinolone Core: It possesses the fundamental bicyclic system proven to be effective for topoisomerase inhibition.

-

Bioisosteric Fluorine Atoms: The presence of fluorine at positions 7 and 8 can significantly enhance antibacterial potency and favorably modulate pharmacokinetic properties, including cell penetration and metabolic stability.

-

A Versatile Synthetic Handle: The primary amine at the 3-position provides a reactive site for facile chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and safety profiles.

This guide outlines a logical, step-by-step pathway for leveraging this scaffold to discover and validate novel antibacterial drug candidates.

Part 1: The Core Mechanism of Action

Understanding the target is paramount. Fluoroquinolones do not bind to the enzymes alone but rather to the enzyme-DNA complex, effectively acting as interfacial inhibitors. This mechanism is highly specific to bacterial topoisomerases, which are structurally distinct from their eukaryotic counterparts, providing a basis for selective toxicity.

Caption: Mechanism of action of fluoroquinolone derivatives.

Part 2: A Validated Workflow for Antibacterial Discovery

The path from a starting scaffold to a viable lead candidate is a multi-step process designed to identify compounds that are not only potent but also selective and possess a confirmed mechanism of action.

Caption: A rational workflow for antibacterial drug discovery.

Protocol 1: Representative Synthesis of a 3-Amide Derivative Library

Rationale: The 3-amino group is an ideal point for diversification. Acylation with various carboxylic acids or acid chlorides is a robust and high-yielding reaction that introduces a wide range of functionalities. These modifications can probe interactions within the enzyme's binding pocket and alter the compound's physicochemical properties.

Materials:

-

This compound

-

A selection of carboxylic acids (e.g., benzoic acid, cyclohexanecarboxylic acid, thiophene-2-carboxylic acid)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate, saturated sodium bicarbonate solution, brine

-

Anhydrous sodium sulfate

Procedure:

-

In a clean, dry vial, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add the selected carboxylic acid (1.1 eq) to the solution.

-

Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.

-

Seal the vial and stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the pure 3-amide derivative.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay